molecular formula C13H7F4NO3 B12070266 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B12070266
M. Wt: 301.19 g/mol
InChI Key: GJDJFWPDGWCPSQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is unique due to its specific combination of fluorine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

GJDJFWPDGWCPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F

Origin of Product

United States

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